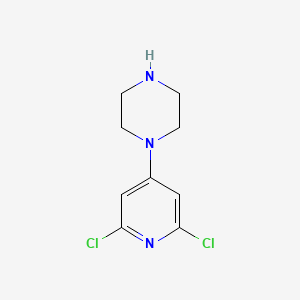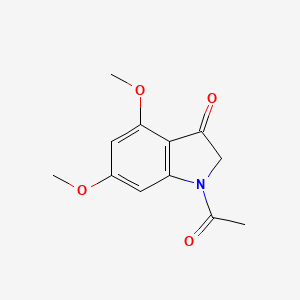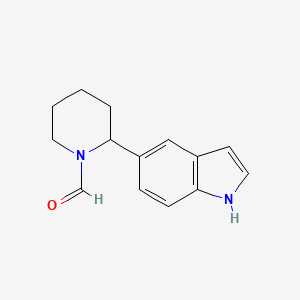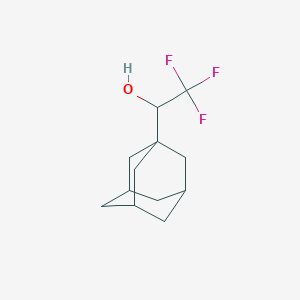![molecular formula C8H8F3N3O2 B11876682 4-(Trifluoromethyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B11876682.png)
4-(Trifluoromethyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L’acide 4-(trifluorométhyl)-4,5,6,7-tétrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylique est un composé qui a suscité un intérêt considérable en raison de sa structure chimique unique et de ses applications potentielles dans divers domaines. Ce composé est caractérisé par la présence d’un groupe trifluorométhyle, qui confère des propriétés chimiques distinctes, ce qui le rend précieux pour la recherche et les applications industrielles.
Méthodes De Préparation
Voies synthétiques et conditions de réaction
La synthèse de l’acide 4-(trifluorométhyl)-4,5,6,7-tétrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylique implique généralement des réactions organiques à plusieurs étapes. Une méthode courante implique l’utilisation de réactions de couplage croisé catalysées par le palladium, telles que le couplage de Suzuki-Miyaura, qui permet la formation de liaisons carbone-carbone dans des conditions douces . Les conditions de réaction incluent souvent l’utilisation de réactifs organoborés, de catalyseurs au palladium et de solvants appropriés pour obtenir des rendements élevés .
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer la mise à l’échelle des méthodes de synthèse en laboratoire. Cela comprend l’optimisation des conditions de réaction pour garantir la sécurité, l’efficacité et la rentabilité. L’utilisation de réacteurs à flux continu et de systèmes automatisés peut améliorer le processus de production, permettant une synthèse à grande échelle tout en maintenant la qualité du produit.
Analyse Des Réactions Chimiques
Types de réactions
L’acide 4-(trifluorométhyl)-4,5,6,7-tétrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylique subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé à l’aide d’agents oxydants forts pour introduire des groupes fonctionnels supplémentaires.
Réduction : Des réactions de réduction peuvent être effectuées pour modifier les groupes fonctionnels, souvent à l’aide d’agents réducteurs comme l’hydrure de lithium et d’aluminium.
Réactifs et conditions courants
Agents oxydants : Permanganate de potassium, trioxyde de chrome.
Agents réducteurs : Hydrure de lithium et d’aluminium, borohydrure de sodium.
Catalyseurs : Palladium, platine.
Solvants : Éthanol, dichlorométhane, diméthylsulfoxyde.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l’oxydation peut produire des acides carboxyliques ou des cétones, tandis que la réduction peut produire des alcools ou des amines .
Applications de la recherche scientifique
L’acide 4-(trifluorométhyl)-4,5,6,7-tétrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylique a un large éventail d’applications dans la recherche scientifique :
Applications De Recherche Scientifique
4-(Trifluoromethyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid has a wide range of applications in scientific research:
Mécanisme D'action
Le mécanisme d’action de l’acide 4-(trifluorométhyl)-4,5,6,7-tétrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylique implique son interaction avec des cibles moléculaires telles que les enzymes et les récepteurs. Par exemple, il peut inhiber la croissance bactérienne en se liant à la gyrase de l’ADN et à la topoisomérase IV, enzymes qui maintiennent l’intégrité de l’ADN bactérien . Cette liaison perturbe le fonctionnement normal de ces enzymes, conduisant à l’inhibition de la réplication et de la croissance bactériennes.
Comparaison Avec Des Composés Similaires
Composés similaires
Acide 4-(trifluorométhyl)pyridine-3-carboxylique : Partage un groupe trifluorométhyle similaire mais diffère de la position du groupe acide carboxylique.
Acide 4-(trifluorométhyl)nicotinique : Un autre composé avec un groupe trifluorométhyle, utilisé dans des applications similaires.
Acide 5-(trifluorométhyl)pyridine-2-carboxylique : Un isomère avec le groupe trifluorométhyle dans une position différente, affectant ses propriétés chimiques.
Unicité
L’unicité de l’acide 4-(trifluorométhyl)-4,5,6,7-tétrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylique réside dans sa structure spécifique, qui combine le groupe trifluorométhyle avec l’échafaudage imidazo[4,5-c]pyridine. Cette combinaison confère des propriétés chimiques et biologiques distinctes, ce qui en fait un composé précieux pour diverses applications.
Propriétés
Formule moléculaire |
C8H8F3N3O2 |
|---|---|
Poids moléculaire |
235.16 g/mol |
Nom IUPAC |
4-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid |
InChI |
InChI=1S/C8H8F3N3O2/c9-8(10,11)6-5-3(12-2-13-5)1-4(14-6)7(15)16/h2,4,6,14H,1H2,(H,12,13)(H,15,16) |
Clé InChI |
JMWNNOICPMQBDS-UHFFFAOYSA-N |
SMILES canonique |
C1C(NC(C2=C1NC=N2)C(F)(F)F)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(2-Chlorophenyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B11876606.png)


![2H-Pyrazino[2,1-b]quinazoline-3,6(1H,4H)-dione, 1-methyl-, (1S)-](/img/structure/B11876621.png)

![4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-4-ol](/img/structure/B11876627.png)




![4-(1,4-Diazepan-1-yl)-2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B11876651.png)
![1-[(Thiophen-2-yl)methyl]-1,2,3,4,5,6,7,8-octahydroisoquinoline](/img/structure/B11876658.png)


